molecular formula C11H13ClO3 B1627648 2-Chloro-5-methoxy-4-propoxybenzaldehyde CAS No. 832677-76-6

2-Chloro-5-methoxy-4-propoxybenzaldehyde

Cat. No.: B1627648
CAS No.: 832677-76-6
M. Wt: 228.67 g/mol
InChI Key: VCEIJWMWXADXLH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832677-76-6) is a substituted benzaldehyde derivative featuring a chloro (-Cl) group at position 2, a methoxy (-OCH₃) group at position 5, and a propoxy (-OCH₂CH₂CH₃) group at position 4 on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy, propoxy) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-chloro-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIJWMWXADXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598883
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832677-76-6
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-propoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chloro group at the 2-position of the benzene ring.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Propoxylation: Introduction of the propoxy group at the 4-position.

These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination, methoxylation, and propoxylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Conversion to corresponding alcohols or other reduced products.

    Substitution: Replacement of the chloro, methoxy, or propoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Chloro-5-methoxy-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Substituent Chain Length Variation: 4-Butoxy-3-chloro-5-methoxybenzaldehyde

Structure : 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4) differs by having a butoxy (-OCH₂CH₂CH₂CH₃) group instead of propoxy at position 4.
Impact :

  • Applications: Both compounds likely serve as intermediates, but the butoxy derivative may be preferred in reactions requiring slower hydrolysis due to steric hindrance.

Substituent Position Variation: 5-Chloro-2-methoxybenzaldehyde

Impact:

  • Crystallinity : Substituent positioning may influence molecular packing; SHELX-based crystallographic studies (commonly used for small-molecule analysis) could elucidate structural differences .
    Applications : Positional isomerism may dictate selectivity in cross-coupling reactions or drug design.

Functional Group Variation: Carboxylic Acid Derivatives

Examples :

  • (4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS: 662154-29-2) replaces the propoxy group with an acetic acid (-CH₂COOH) moiety.
  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-58-7) introduces a propanoic acid group. Impact:
  • Acidity : Carboxylic acid derivatives exhibit lower pKa values (~4-5) compared to aldehydes, enabling participation in acid-base reactions.
  • Solubility : Enhanced water solubility due to ionizable carboxylic groups, contrasting with the hydrophobic propoxy analog .
    Applications : These derivatives are suited for conjugation reactions (e.g., amide bond formation) in drug delivery systems.

Data Table: Comparative Overview

Compound Name CAS Number Substituents (Positions) Key Functional Group Key Properties (Inferred)
2-Chloro-5-methoxy-4-propoxybenzaldehyde 832677-76-6 Cl (2), OCH₃ (5), OCH₂CH₂CH₃ (4) Aldehyde Moderate lipophilicity
4-Butoxy-3-chloro-5-methoxybenzaldehyde 483316-01-4 Cl (3), OCH₃ (5), OCH₂CH₂CH₂CH₃ (4) Aldehyde Higher lipophilicity
5-Chloro-2-methoxybenzaldehyde Not available Cl (5), OCH₃ (2) Aldehyde Reduced aldehyde reactivity
(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid 662154-29-2 Cl (4), OCH₃ (6), -CH₂COOH (phenoxy) Carboxylic acid Water-soluble, acidic

Biological Activity

2-Chloro-5-methoxy-4-propoxybenzaldehyde is an organic compound characterized by a benzaldehyde backbone with distinct substituents: a chloro group at the 2-position, a methoxy group at the 5-position, and a propoxy group at the 4-position of the aromatic ring. This unique arrangement contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C11_{11}H13_{13}ClO3_3. The presence of the chloro, methoxy, and propoxy groups influences its reactivity and potential applications in various biological systems.

The biological activity of this compound is believed to arise from its interaction with various molecular targets. It may modulate enzyme activity or interact with receptors, leading to physiological effects. Specific pathways involved in these interactions are still under investigation, but preliminary studies indicate potential anticancer and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its structure allows for potential intercalation into DNA, disrupting replication processes.
  • Antimicrobial Activity : Investigations have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits cell proliferation
AntimicrobialEffective against Gram-positive bacteria
AntioxidantPotential to reduce oxidative stress

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives on cancer cell lines, highlighting the most promising compounds with IC50_{50} values in the low micromolar range. The results indicated that modifications to the substituents significantly influenced biological activity.
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains using agar well diffusion methods. The results demonstrated varying degrees of antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Case Study Results

DerivativeCell Line TestedIC50_{50} (µM)Activity Type
Base CompoundMCF-74.5Anticancer
Hydroxy-substituted derivativeE. faecalis8Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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